molecular formula C12H15NO4 B3303516 Tert-butyl 3-methyl-2-nitrobenzoate CAS No. 920760-12-9

Tert-butyl 3-methyl-2-nitrobenzoate

Cat. No. B3303516
CAS RN: 920760-12-9
M. Wt: 237.25 g/mol
InChI Key: VQUQZWQVUBLSNV-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-nitrobenzoate is a chemical compound with the molecular formula C12H15NO4 . It is also known as Benzoic acid, 3-methyl-2-nitro-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the MOL file associated with its CAS number 59382-62-6 .

properties

IUPAC Name

tert-butyl 3-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-6-5-7-9(10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQZWQVUBLSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728442
Record name tert-Butyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920760-12-9
Record name tert-Butyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 mg (1.104 mmol) of 2-nitro-3-methyl benzoic acid was dissolved in 16 ml of pyridine. 468 mg (2.208 mmol) of benzene sulfonyl chloride was added thereto and stirred at room temperature for 2 hours. 329 mg (4.146 mmol) of t-butanol was added thereto and stirred at room temperature for 15 hours. The reaction mixture was extracted with dichloromethane and pyridine was removed by using 2N hydrochloric acid. The organic layer was then neutralized with sodium bicarbonate solution and dried over anhydrous magnesium sulfate. The resulting mixture was concentrated under reduced pressure. The concentrated product was then purified by the column chromatography (ethylacetate:hexane=1:30) to obtain 2-nitro-3-methyl benzoic acid t-butyl ester (Intermediate compound 43, 194 mg, Yield of the first step: 74%). 190 mg (0.800 mmol) of the first intermediate compound 43 as a starting material was subjected to the third step in the reaction of Example 1 to obtain 3-bromomethyl-2-nitrobenzoic acid t-butyl ester (Intermediate compound 44, 160 mg, Yield of the second step: 63%). 154 mg (0.487 mmol) of the intermediate compound 44 was dissolved in 7 ml of dichloromethane, and trifluoroacetic acid was added thereto. The mixture was stirred for 6 hours. When the reaction was completed, the resulting mixture was concentrated under reduced pressure and 3-bromomethyl-2-nitrobenzoic acid (Intermediate compound 45, 121 mg, Yield of the third step: 96%) was obtained. The intermediate compound 45 as a starting material was subjected to the fourth through sixth steps in the reaction of Example 3 to obtain the title compound 14 (83 mg, Yield of the sixth step: 14%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
329 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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